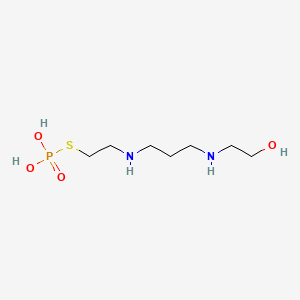![molecular formula C12H17O5P B14637681 Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester CAS No. 52344-42-0](/img/structure/B14637681.png)
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, a methoxyphenyl group, and a dimethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method involves the catalytic cross-coupling reaction, which uses palladium or nickel catalysts to form the phosphonate ester . The Mannich-type condensation is also used, where an amine, formaldehyde, and a phosphite react to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates.
科学研究应用
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes . It can also inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in these interactions depend on the specific application and the molecular structure of the compound .
相似化合物的比较
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester can be compared with other similar compounds, such as:
Methylphosphonate: Similar in structure but lacks the methoxyphenyl group.
2-Hydroxyethylphosphonate: Contains a hydroxyethyl group instead of the methoxyphenyl group.
Dimethylphosphonate: Lacks the oxopropyl and methoxyphenyl groups.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool for scientists and engineers.
属性
CAS 编号 |
52344-42-0 |
|---|---|
分子式 |
C12H17O5P |
分子量 |
272.23 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-3-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O5P/c1-15-12-6-4-10(5-7-12)8-11(13)9-18(14,16-2)17-3/h4-7H,8-9H2,1-3H3 |
InChI 键 |
KWILONJLDPIUPV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)
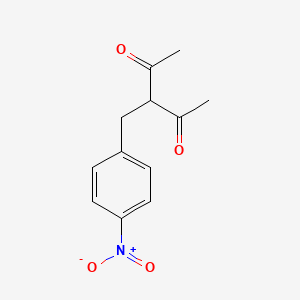
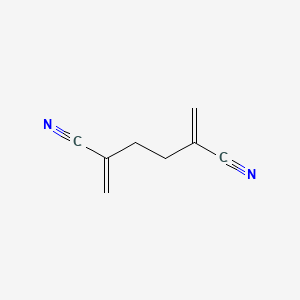
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
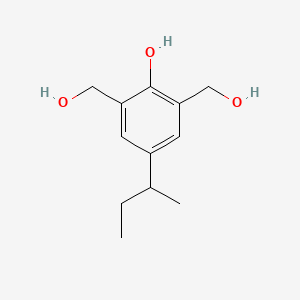
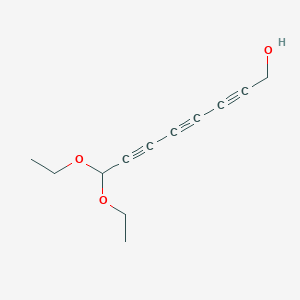
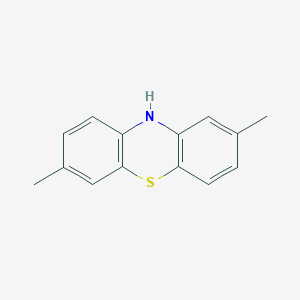
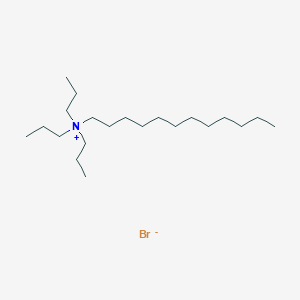
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
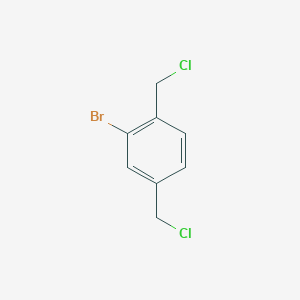
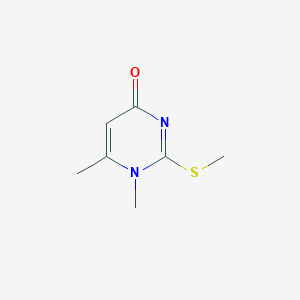
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
